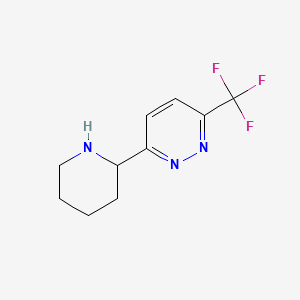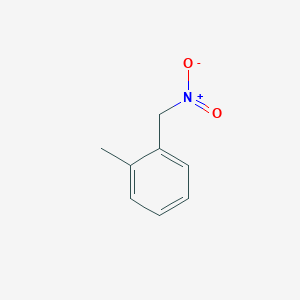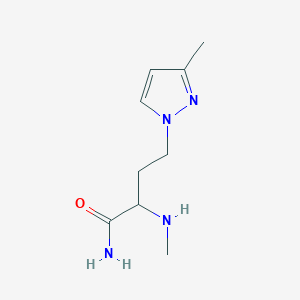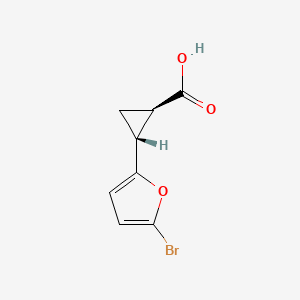
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridazine derivative is reacted with a piperidine derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents on the pyridazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under conditions that favor substitution reactions, such as the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydrogenated derivatives. Substitution reactions can lead to a variety of functionalized pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine moiety can improve its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-2-yl)pyridazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-(Trifluoromethyl)pyridazine: Lacks the piperidine moiety, which may affect its binding affinity and selectivity.
3-(Piperidin-2-yl)-5-(trifluoromethyl)pyridazine: Similar structure but with the trifluoromethyl group at a different position, which may influence its reactivity and biological activity.
Uniqueness
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine is unique due to the presence of both the piperidine moiety and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H12F3N3 |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
3-piperidin-2-yl-6-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-5-4-8(15-16-9)7-3-1-2-6-14-7/h4-5,7,14H,1-3,6H2 |
InChI-Schlüssel |
IGEVJOSHARQPLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=NN=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)











![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)
